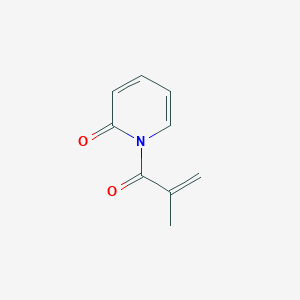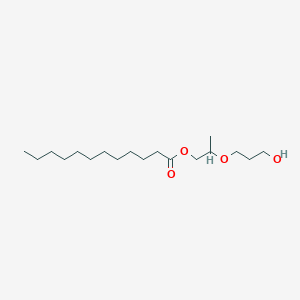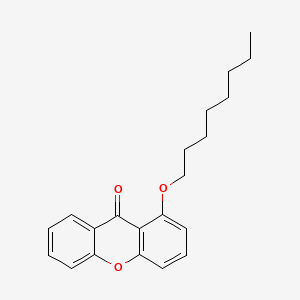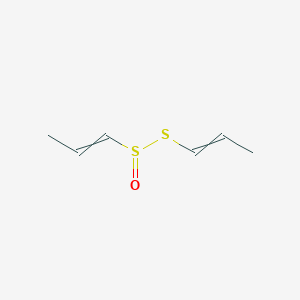![molecular formula C21H24BrN3O B14289400 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile CAS No. 114043-50-4](/img/structure/B14289400.png)
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile is an organic compound that features a diazenyl group (N=N) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile typically involves a multi-step process:
Formation of the diazenyl linkage: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the bromooctyl group: The bromooctyl group can be introduced via nucleophilic substitution reactions, where an appropriate bromooctyl halide reacts with a phenolic compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The bromooctyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Compounds where the bromine atom is replaced by other functional groups.
Scientific Research Applications
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets through its diazenyl and bromooctyl groups. The diazenyl group can participate in electron transfer reactions, while the bromooctyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]benzonitrile
- 4-[(E)-{4-[(4-Bromobutyl)oxy]phenyl}diazenyl]benzonitrile
Uniqueness
4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile is unique due to the length of its bromooctyl chain, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds with shorter or different alkyl chains.
Properties
CAS No. |
114043-50-4 |
|---|---|
Molecular Formula |
C21H24BrN3O |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-[[4-(8-bromooctoxy)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C21H24BrN3O/c22-15-5-3-1-2-4-6-16-26-21-13-11-20(12-14-21)25-24-19-9-7-18(17-23)8-10-19/h7-14H,1-6,15-16H2 |
InChI Key |
CUMOCBXDPYETKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



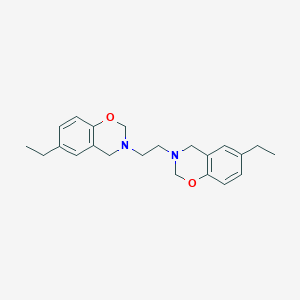


![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
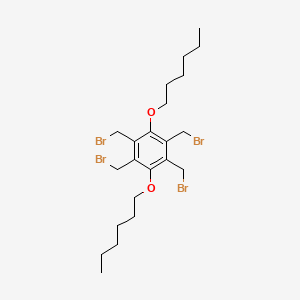

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
